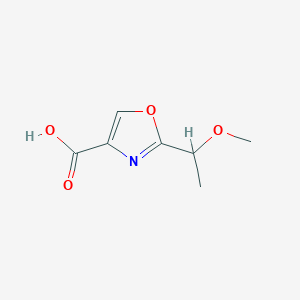

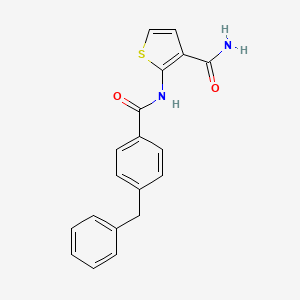

2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylic acid, also known as MOE-Oxazoline, is an organic compound that has gained significant attention in the scientific community due to its unique chemical and biological properties. MOE-Oxazoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

Applications in Organic Chemistry

Cycloaddition Reactions : Studies show that 5-methoxyoxazoles react with tetracyanoethylene to give esters of tetracyano-2-(p-nitrophenyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acids, indicating a potential application in synthesizing complex organic molecules (Ibata et al., 1992).

Peptide Synthesis : 2-Alkoxy-5(4H)-oxazolones are found to be crucial intermediates in peptide synthesis. Their structures have been determined by X-ray diffraction, suggesting their application in the design of peptide-based compounds (Crisma et al., 1997).

Oxazole Ring Opening : The reaction of oxazoles with certain reagents leads to the formation of carboxylic acids, demonstrating their utility in synthetic organic chemistry (Wasserman et al., 1981).

Applications in Material Science

Fluorescence Probes : Certain derivatives of oxazole, like 6-methoxyanthracene-2-carboxylic acid, exhibit solvatochromism and can be used as fluorescence probes. These compounds can serve as markers or sensors in various scientific and industrial applications (Ihmels et al., 2000).

Corrosion Inhibition : Compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole show high efficiency as corrosion inhibitors, indicating potential applications in protecting metals in acidic environments (Bentiss et al., 2009).

Applications in Medicinal Chemistry

Synthesis of Biologically Active Compounds : The creation of 5-amino-1,2,3-triazole-4-carboxylic acid, a molecule suitable for preparing collections of peptidomimetics or biologically active compounds, demonstrates the role of oxazole derivatives in medicinal chemistry (Ferrini et al., 2015).

Antiallergic Compounds : Certain oxazole derivatives have shown potential as antiallergic agents, opening avenues for new therapeutic drugs (Buckle et al., 1983).

Catalysts in Chemical Synthesis : Chiral Salen ± Aluminum Complexes used in the synthesis of oxazole derivatives can lead to new methods for asymmetric synthesis of important biological molecules (Evans et al., 2001).

Corrosion Inhibitors : Triazole derivatives have been synthesized as new inhibitors for corrosion of mild steel in acid media, showcasing another potential application in the field of material protection and maintenance (Li et al., 2007).

Properties

IUPAC Name |

2-(1-methoxyethyl)-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-4(11-2)6-8-5(3-12-6)7(9)10/h3-4H,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXWGKRXQHAEMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CO1)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2913035.png)

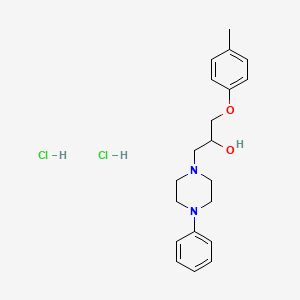

![5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B2913041.png)

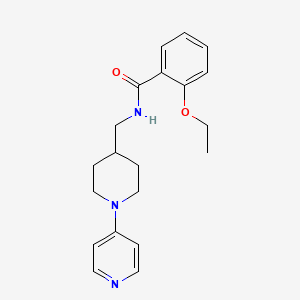

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2913043.png)

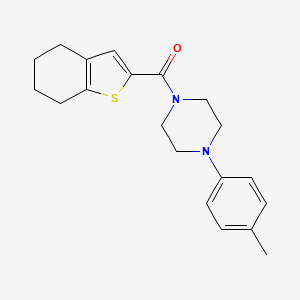

![(E)-1-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2913047.png)